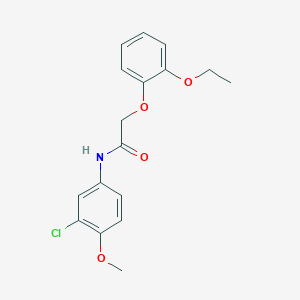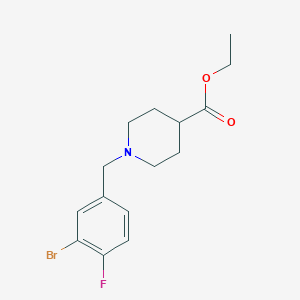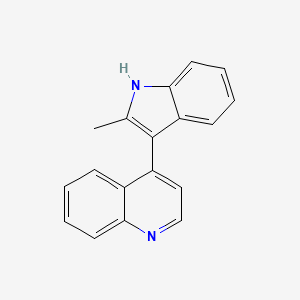
4-(2-methyl-1H-indol-3-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
4-(2-methyl-1H-indol-3-yl)quinoline and its derivatives are synthesized through various methods, including triflic acid-mediated N-heteroannulation of α-functionalized-β-anilino-β-(methylthio)acrylonitriles, demonstrating a chemoselective process under mild conditions (Bandyopadhyay et al., 2021). Additionally, the AlCl3-mediated C-C bond forming reaction between 2-chloroquinoline-3-carbonitrile and various indoles provides a straightforward synthesis route without the need for N-protection of indoles, yielding the target compounds in good yields (Kumar et al., 2012).
Molecular Structure Analysis
The molecular structure of these compounds often features a conjugated system that combines the indole and quinoline rings, contributing to their chemical stability and reactivity. The crystal structure of related quinoline derivatives reveals that their molecular conformation is influenced by non-covalent interactions, such as hydrogen bonding and π-π interactions, which play a crucial role in their chemical properties and biological activities (Ghosh et al., 2020).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including nucleophilic addition and palladium-catalyzed reactions, to introduce functional groups that enhance their biological activity. For instance, the synthesis of new quinoline-(amino)methylphosphonic acids demonstrates the versatility of these compounds in chemical transformations (Michalska et al., 2011).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility and melting points, are influenced by their molecular structure and substituents. These properties are crucial for determining their suitability in various applications, including pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are significantly influenced by the indole and quinoline moieties. These compounds exhibit a wide range of biological activities, which can be attributed to their ability to interact with biological targets through intercalation and other non-covalent interactions. Their cytotoxic activities against various cancer cell lines have been documented, highlighting their potential as therapeutic agents (Sidoryk et al., 2015).
作用機序
The mechanism of action of “4-(2-methyl-1H-indol-3-yl)quinoline” can be inferred from its biological activities. For instance, it has been found that certain indole–quinoline–oxadiazoles exhibited a low IC50 value and a high selectivity index to MCF7 cells and also displayed a mitotic block in flow cytometric cell cycle progression analysis . This suggests that these compounds may act as tubulin inhibitors .
Safety and Hazards
The safety and hazards of “4-(2-methyl-1H-indol-3-yl)quinoline” can be inferred from its biological activities. For instance, certain indole–quinoline–oxadiazoles have been found to exhibit cytotoxic potential in breast adenocarcinoma (MCF7) and normal kidney (vero) cell lines . Therefore, appropriate safety measures should be taken when handling this compound.
将来の方向性
The future directions in the research of “4-(2-methyl-1H-indol-3-yl)quinoline” could involve the development of more efficient synthesis methods , the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds , and the development of drugs capable of reversing multidrug resistance with less toxic side effects .
特性
IUPAC Name |
4-(2-methyl-1H-indol-3-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-12-18(15-7-3-5-9-17(15)20-12)14-10-11-19-16-8-4-2-6-13(14)16/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGQMRSXQHPIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CC=NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

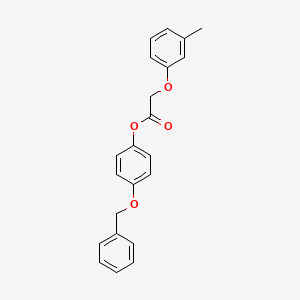
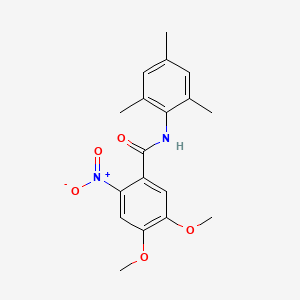
![2-[1-benzyl-5-(dimethylamino)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5633960.png)
![ethyl [1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperidin-2-yl]acetate](/img/structure/B5633962.png)
![N-[3-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5633966.png)
![5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5633971.png)
![1-methyl-4-[(5-nitro-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5633979.png)
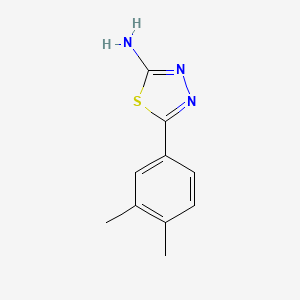
![1,3-dimethyl-5-[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5634000.png)
![N-(4-ethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5634006.png)
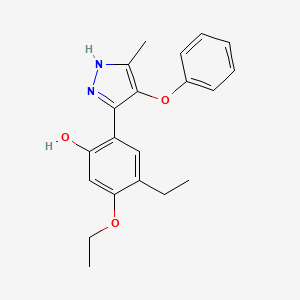
![5-({3-[(2-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5634028.png)
